molecular formula C22H38N2O4S B1228312 Sulfamic acid, 4-(2-((1-oxotetradecyl)amino)ethyl)phenyl ester CAS No. 186303-55-9

Sulfamic acid, 4-(2-((1-oxotetradecyl)amino)ethyl)phenyl ester

Cat. No. B1228312
CAS RN: 186303-55-9
M. Wt: 426.6 g/mol
InChI Key: MBODHUVGZPZRBW-UHFFFAOYSA-N
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Description

Sulfamic acid, 4-(2-((1-oxotetradecyl)amino)ethyl)phenyl ester (SA-4-PEE) is an organic compound with a wide range of applications in the research and industrial fields. It is a white, crystalline solid that is soluble in water, methanol, and ethanol. SA-4-PEE is a versatile compound that has been used in a variety of scientific applications, including synthesis of pharmaceuticals, catalysts, and fluorescent materials. It is also used as a corrosion inhibitor and as an additive in many industrial processes.

Scientific Research Applications

Mechanisms of Ester Hydrolysis

Research reveals that sulfamic acid derivatives, such as sulfamate esters, undergo hydrolysis by associative and dissociative mechanisms. In an acidic medium, an associative S(N)2(S) mechanism with water as the nucleophile leads to the cleavage of the S-O bond and formation of sulfamic acid and phenol. In alkaline conditions, a dissociative E1cB route is followed, resulting in N-sulfonylamine as an intermediate, eventually leading to sulfamic acid (Spillane et al., 2011).

Catalytic Esterification

Sulfamic acid has been utilized as an efficient catalyst for the synthesis of fatty acid methyl and ethyl esters (FAEEs and FAMEs), demonstrating its potential in green methodologies for ester synthesis (D’Oca et al., 2012).

Synthesis of Alkyl Esters

Alkyl esters of sulfamoylbenzoic acid were synthesized through the alcoholysis reaction of nitrosaccharin in alcohol, with subsequent reduction using hydrogen and palladium-on-carbon catalyst. These compounds have shown significant anticonvulsant activity (Hamor & Janfaza, 1963).

Therapeutic Applications

Sulfamic acid derivatives have found applications in medicinal chemistry for designing pharmacological agents. For example, sulfamate inhibitors of aminoacyl-tRNA synthetases have been reported as a new class of antibiotics (Winum et al., 2004).

Esterification with Cyclic Olefins

Sulfamic acid has been used as a catalyst for the esterification of cyclic olefins with aliphatic acids, demonstrating good conversion and selectivity, and can be recycled and reused (Wang et al., 2004).

Mechanism of Action

Target of Action

DU-14, also known as Sulfamic acid, 4-(2-((1-oxotetradecyl)amino)ethyl)phenyl ester or [4-[2-(tetradecanoylamino)ethyl]phenyl] sulfamate, primarily targets Protein Tyrosine Phosphatase 1B (PTP1B) and T‐cell Protein Tyrosine Phosphatase (TC‐PTP) . These proteins play non-redundant negative regulatory roles in T-cell activation and tumor antigen presentation .

Mode of Action

DU-14 mediates the degradation of PTP1B and TC‐PTP, requiring both target proteins and VHL E3 ligase engagement. This process is ubiquitination and proteasome-dependent . DU-14 enhances IFN‐γ induced JAK1/2‐STAT1 pathway activation and promotes MHC‐I expression in tumor cells . It also activates CD8+ T-cells and augments STAT1 and STAT5 phosphorylation .

Biochemical Pathways

The primary biochemical pathway affected by DU-14 is the JAK1/2-STAT1 pathway . This pathway is crucial for immune response and cell growth. DU-14 enhances the activation of this pathway, leading to increased MHC-I expression in tumor cells . This results in enhanced immune response against the tumor cells.

Pharmacokinetics

The compound’s mode of action suggests that it may have good bioavailability, as it is able to interact with its targets within cells and induce significant biochemical changes .

Result of Action

The action of DU-14 results in the degradation of PTP1B and TC‐PTP, leading to enhanced activation of the JAK1/2-STAT1 pathway and increased MHC-I expression in tumor cells . This can lead to an enhanced immune response against the tumor cells. DU-14 also activates CD8+ T-cells and augments STAT1 and STAT5 phosphorylation , further enhancing the immune response.

properties

IUPAC Name

[4-[2-(tetradecanoylamino)ethyl]phenyl] sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(25)24-19-18-20-14-16-21(17-15-20)28-29(23,26)27/h14-17H,2-13,18-19H2,1H3,(H,24,25)(H2,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBODHUVGZPZRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171874
Record name DU-14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

186303-55-9
Record name (p-O-Sulfamoyl)-N-tetradecanoyltyramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186303559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DU-14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary targets of DU-14, and how does it affect their function?

A1: DU-14 is a potent and selective degrader of both Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TC-PTP) []. These enzymes play a crucial role in negatively regulating T-cell activation and tumor antigen presentation. DU-14 promotes the degradation of PTP1B and TC-PTP, leading to enhanced T-cell activation and increased MHC-I expression in tumor cells [].

Q2: Can you elaborate on the mechanism through which DU-14 degrades PTP1B and TC-PTP?

A2: DU-14 mediates the degradation of PTP1B and TC-PTP through a process dependent on the target proteins themselves, VHL E3 ligase engagement, ubiquitination, and proteasome activity [].

Q3: What are the downstream effects of DU-14's degradation of PTP1B and TC-PTP in the context of cancer immunotherapy?

A3: Degradation of PTP1B and TC-PTP by DU-14 leads to several beneficial effects for cancer immunotherapy:

  • Enhanced JAK1/2-STAT1 Pathway Activation: DU-14 enhances the activation of the JAK1/2-STAT1 pathway induced by IFN-γ, leading to increased expression of immune-related genes [].
  • Increased MHC-I Expression: DU-14 promotes the upregulation of MHC-I molecules on tumor cells, potentially enhancing their recognition and destruction by cytotoxic T lymphocytes [].
  • CD8+ T-cell Activation: DU-14 activates CD8+ T-cells, key players in anti-tumor immunity, and further augments STAT1 and STAT5 phosphorylation, enhancing their effector functions [].

Q4: Has DU-14 demonstrated efficacy in in vivo tumor models?

A4: Yes, DU-14 has shown promising results in a syngeneic mouse tumor model. It successfully induced PTP1B and TC-PTP degradation in vivo and effectively suppressed the growth of MC38 tumors [].

Q5: Is there a connection between DU-14 and acupuncture?

A5: While sharing the same designation, it is crucial to differentiate between the chemical compound "DU-14" (Sulfamic acid, 4-(2-((1-oxotetradecyl)amino)ethyl)phenyl ester) and the acupuncture point "DU-14" (Dazhui). These are distinct entities with no direct connection.

Q6: What is the significance of the DU-14 acupoint in traditional Chinese medicine and acupuncture?

A6: In Traditional Chinese Medicine, DU-14 (Dazhui) is a significant acupoint located on the governing vessel meridian. It is often targeted in acupuncture treatments for various conditions.

Q7: Can you provide examples of studies that investigated the effects of acupuncture at the DU-14 acupoint?

A7: Certainly. Several studies have explored the effects of acupuncture stimulation at the DU-14 acupoint:

  • Skin Flap Survival: Electroacupuncture at DU-14, along with DU-2 (Yaoshu) and Liv-13 (Zhangmen), significantly improved skin flap survival in rats, showing promise for promoting wound healing [].
  • Locomotor Sensitization: Electroacupuncture at DU-14 and DU-20 (Baihui) influenced ethanol-induced locomotor sensitization and ERK signaling in mice, suggesting potential for addressing addiction-related behaviors [].
  • Mesenchymal Stem Cell Release: Electroacupuncture at DU-14 and DU-20, in conjunction with front-limb acupoints, increased the release of mesenchymal stem cells into circulation, potentially aiding tissue repair and reducing inflammation [].

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